molecular formula C23H22N4O3S B12676431 L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide CAS No. 84409-82-5

L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide

Cat. No.: B12676431
CAS No.: 84409-82-5
M. Wt: 434.5 g/mol
InChI Key: NIWKECRHQFGUJW-KRWDZBQOSA-N
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Description

L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is a novel compound that integrates the structural features of L-Tyrosine and phenothiazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide typically involves the following steps:

    Formation of the hydrazide intermediate: L-Tyrosine is first converted to its hydrazide form through a reaction with hydrazine hydrate under reflux conditions.

    Coupling with phenothiazine derivative: The hydrazide intermediate is then reacted with a phenothiazine derivative, such as 2-chloro-10H-phenothiazine, in the presence of a base like sodium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with cellular targets, leading to the inhibition of cancer cell proliferation and the scavenging of free radicals. The phenothiazine moiety is known to intercalate with DNA, disrupting replication and transcription processes, while the L-Tyrosine component contributes to antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is unique due to its dual functionality, combining the biological activities of both L-Tyrosine and phenothiazine. This dual functionality enhances its potential as a therapeutic agent, particularly in the fields of oncology and antioxidative therapy .

Properties

CAS No.

84409-82-5

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N'-(2-oxo-2-phenothiazin-10-ylethyl)propanehydrazide

InChI

InChI=1S/C23H22N4O3S/c24-17(13-15-9-11-16(28)12-10-15)23(30)26-25-14-22(29)27-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)27/h1-12,17,25,28H,13-14,24H2,(H,26,30)/t17-/m0/s1

InChI Key

NIWKECRHQFGUJW-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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